![molecular formula C13H13ClO4S B2968652 [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287322-72-7](/img/structure/B2968652.png)
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BDMC" and is a derivative of methanesulfonyl chloride. BDMC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of BDMC is not fully understood. However, studies have suggested that BDMC may exert its anti-cancer effects by inducing oxidative stress and activating various signaling pathways involved in apoptosis. BDMC has also been found to inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have various biochemical and physiological effects. Studies have shown that BDMC can modulate the activity of specific enzymes involved in cellular processes such as energy metabolism and protein synthesis. BDMC has also been found to have anti-inflammatory properties and can modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDMC in lab experiments is its potency and specificity. BDMC has been found to have potent anti-cancer properties and can selectively target cancer cells. However, one of the limitations of using BDMC is its potential toxicity. Studies have shown that BDMC can induce cell death in non-cancerous cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving BDMC. One area of interest is the development of BDMC analogs with improved potency and specificity. Another area of interest is the exploration of the potential therapeutic applications of BDMC in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential toxicity.
Synthesemethoden
The synthesis of BDMC involves the reaction of methanesulfonyl chloride with 3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanone. The reaction is typically carried out under anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDMC is in the field of cancer research. Studies have shown that BDMC has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. BDMC has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4S/c14-19(15,16)7-12-4-13(5-12,6-12)9-1-2-10-11(3-9)18-8-17-10/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORLMIFPLVQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC4=C(C=C3)OCO4)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)
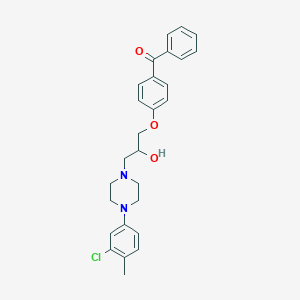
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)
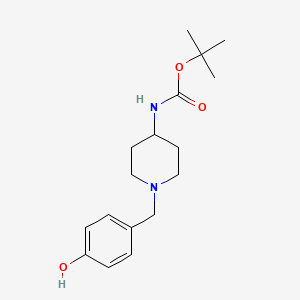


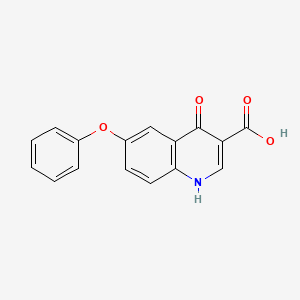
![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)
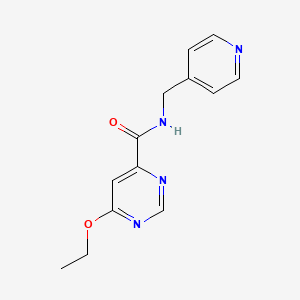
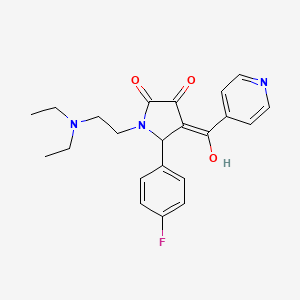
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
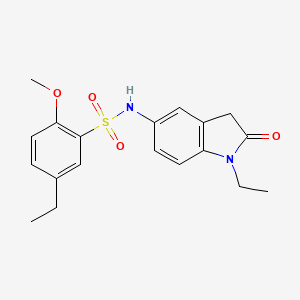
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)